Methyl 6-(4-(tert-butoxycarbonyl)piperazin-1-yl)pyrazine-2-carboxylate
Overview
Description
“Methyl 6-(4-(tert-butoxycarbonyl)piperazin-1-yl)pyrazine-2-carboxylate” is a chemical compound with the molecular formula C15H22N4O4 . It has an average mass of 322.360 Da and a monoisotopic mass of 322.164093 Da .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H22N4O4/c1-15(2,3)23-14(21)19-7-5-18(6-8-19)12-10-16-9-11(17-12)13(20)22-4/h9-10H,5-8H2,1-4H3 . This code provides a specific string of characters that represent the compound’s molecular structure.Physical and Chemical Properties Analysis
The compound has a molecular weight of 322.36 . It is a solid at room temperature and should be stored in a refrigerator .Scientific Research Applications
Synthesis and Reactivity
- The interaction of methyl (3-oxopiperazin-2-ylidene) acetate with N-arylmaleimides has been explored to form previously undescribed methyl-1, 6-dioxo-8-((arylamino)carbonyl)-1, 3, 4, 6, 7, 8-hexahydro-2H-pyrido (1, 2-a) pyrazine-9-carboxylates, showcasing the compound's potential in synthesizing new heterocyclic systems (Medvedevat et al., 2015).
Biological Activity and Pharmaceutical Applications
- Novel fluoroquinolones with substituents at the 4th position of piperazine, including compounds structurally related to the query compound, have shown activity against Mycobacterium tuberculosis in vivo, highlighting their potential as anti-tubercular agents (Shindikar & Viswanathan, 2005).
- Substituted pyrazinecarboxamides were synthesized and evaluated for their anti-mycobacterial, antifungal, and photosynthesis-inhibiting activities. This research indicates the broad spectrum of biological activities that compounds with pyrazine structures can possess, including potential antimicrobial properties (Doležal et al., 2006).
- Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have been synthesized, demonstrating potent antibacterial efficacy and biofilm inhibition activities. These compounds show promise as bacterial biofilm and MurB enzyme inhibitors, indicating their potential in treating resistant bacterial infections (Mekky & Sanad, 2020).
Synthetic Routes and Chemical Properties
- The reaction of (E)-tert-butyl 4-[3-(dimethylamino)acryloyl]piperidine-1-carboxylate with methylhydrazine leads to the formation of compounds with a 1-methyl-1H-pyrazol-5-yl substituent, underlining the versatility in synthesizing complex molecules that include piperazine and pyrazine cores (Richter et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
methyl 6-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyrazine-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O4/c1-15(2,3)23-14(21)19-7-5-18(6-8-19)12-10-16-9-11(17-12)13(20)22-4/h9-10H,5-8H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXXYZDFDNVAKST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=CN=C2)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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